An In-depth Technical Guide to the Discovery and Synthesis of trans-4-Hydroxy-D-proline Hydrochloride
An In-depth Technical Guide to the Discovery and Synthesis of trans-4-Hydroxy-D-proline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of trans-4-Hydroxy-D-proline hydrochloride, a valuable chiral building block in modern drug discovery and development. The document details its historical discovery, outlines detailed chemical synthesis protocols, presents key physicochemical data, and illustrates the synthetic pathways through clear, structured diagrams.
Discovery and Historical Context
The journey of 4-hydroxyproline began in 1902 when Hermann Emil Fischer first isolated the amino acid from hydrolyzed gelatin.[1] This naturally occurring form was later identified as trans-4-Hydroxy-L-proline, a critical component of collagen.[1] A few years later, in 1905, Hermann Leuchs accomplished the first chemical synthesis of a racemic mixture of 4-hydroxyproline, paving the way for further investigation into its stereoisomers.[1]
The trans-4-Hydroxy-D-proline ((2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid) enantiomer, unlike its L-isomer, is not a common natural product.[2] Its significance arises primarily from its role as a synthetic intermediate and a chiral synthon in medicinal chemistry.[3] The development of methods to access this "unnatural" stereoisomer was driven by the need for stereochemical diversity in the synthesis of complex molecules, including pharmaceuticals and peptidomimetics. Its preparation is almost exclusively achieved through stereospecific chemical synthesis, most notably by the chemical inversion of the readily available trans-4-Hydroxy-L-proline.[4][5]
Chemical Synthesis of trans-4-Hydroxy-D-proline Hydrochloride
The most established route to trans-4-Hydroxy-D-proline hydrochloride begins with its naturally abundant enantiomer, trans-4-Hydroxy-L-proline. The synthesis involves a double inversion of stereochemistry at the C4 position, a process often facilitated by the Mitsunobu reaction.[6][7] The overall workflow requires protection of the amine and carboxyl groups, two sequential stereochemical inversions at the hydroxyl-bearing carbon, and final deprotection to yield the target hydrochloride salt.
// Nodes A [label="trans-4-Hydroxy-L-proline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Step 1: N-Protection\n(e.g., Boc Anhydride)", fillcolor="#FFFFFF", color="#5F6368"]; C [label="N-Boc-trans-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Step 2: Esterification\n(e.g., MeI, K₂CO₃)", fillcolor="#FFFFFF", color="#5F6368"]; E [label="N-Boc-trans-4-Hydroxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Step 3: First Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, Benzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; G [label="N-Boc-cis-4-Benzoyloxy-L-proline\nMethyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Step 4: Saponification\n(e.g., LiOH)", fillcolor="#FFFFFF", color="#5F6368"]; I [label="N-Boc-cis-4-Hydroxy-L-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; J [label="Step 5: Second Inversion (Mitsunobu Rxn)\n(DEAD, PPh₃, p-Nitrobenzoic Acid)", fillcolor="#FFFFFF", color="#5F6368"]; K [label="N-Boc-trans-4-(p-Nitrobenzoyloxy)-D-proline", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Step 6: Deprotection & Hydrolysis\n(Acidic Conditions, e.g., HCl)", fillcolor="#FFFFFF", color="#5F6368"]; M [label="trans-4-Hydroxy-D-proline\nHydrochloride (Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges A -> B [label="Protection"]; B -> C; C -> D [label="Protection"]; D -> E; E -> F [label="SN2 Inversion"]; F -> G; G -> H [label="Deprotection"]; H -> I; I -> J [label="SN2 Inversion"]; J -> K; K -> L [label="Final Deprotection"]; L -> M; } caption: Synthesis workflow from L-proline to D-proline.
Experimental Protocols
The following protocols are representative procedures synthesized from established chemical literature and are intended for an audience of trained professional chemists.
Protocol 1: Synthesis of N-Boc-trans-4-Hydroxy-L-proline Methyl Ester
-
N-Protection: Suspend trans-4-Hydroxy-L-proline (1 eq.) in a 1:1 mixture of Dioxane and Water. Cool the suspension to 0 °C in an ice bath. Add sodium hydroxide (2.5 eq.) and stir until the solution becomes clear. Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) dissolved in dioxane dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours. Acidify the mixture to pH 2-3 with cold 1 M HCl and extract with ethyl acetate. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-trans-4-Hydroxy-L-proline as a white solid.
-
Esterification: Dissolve the N-Boc-trans-4-Hydroxy-L-proline (1 eq.) in anhydrous N,N-Dimethylformamide (DMF). Add potassium carbonate (K₂CO₃, 2.5 eq.) and iodomethane (MeI, 1.5 eq.). Stir the mixture at room temperature for 12 hours. Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum. Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford N-Boc-trans-4-Hydroxy-L-proline methyl ester.
Protocol 2: Double Mitsunobu Inversion
-
First Inversion (trans-L to cis-L): Dissolve N-Boc-trans-4-Hydroxy-L-proline methyl ester (1 eq.), triphenylphosphine (PPh₃, 1.5 eq.), and benzoic acid (1.5 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere. Cool the solution to 0 °C. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise, maintaining the temperature below 5 °C.[7] Allow the reaction to warm to room temperature and stir for 16-24 hours. Remove the solvent in vacuo and purify the residue by column chromatography to yield the inverted benzoate ester.
-
Saponification: Dissolve the resulting benzoate ester in a 3:1 mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 eq.) and stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). Neutralize the reaction with 1 M HCl and extract with ethyl acetate. Dry the organic phase and concentrate to yield crude N-Boc-cis-4-Hydroxy-L-proline, which can be used in the next step without further purification.
-
Second Inversion (cis-L to trans-D): Dissolve the crude N-Boc-cis-4-Hydroxy-L-proline (1 eq.), PPh₃ (1.5 eq.), and 4-nitrobenzoic acid (1.5 eq.) in anhydrous THF under nitrogen.[1][6] Cool the solution to 0 °C and add DEAD or DIAD (1.5 eq.) dropwise.[1] Allow the reaction to proceed at room temperature for 24 hours. Concentrate the reaction mixture and purify by flash chromatography to isolate the N-Boc-trans-4-(4-nitrobenzoyloxy)-D-proline derivative.
Protocol 3: Deprotection and Hydrochloride Salt Formation
-
Hydrolysis and Deprotection: Dissolve the purified 4-nitrobenzoate ester from the previous step in a solution of 6 M hydrochloric acid. Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours.
-
Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove the liberated 4-nitrobenzoic acid and triphenylphosphine oxide. Concentrate the aqueous layer under reduced pressure to obtain a solid residue.
-
Purification: Recrystallize the crude solid from an ethanol/ether solvent system to yield pure trans-4-Hydroxy-D-proline hydrochloride as a white crystalline solid.
Physicochemical and Spectroscopic Data
The quantitative properties of trans-4-Hydroxy-D-proline and its hydrochloride salt are crucial for its application in synthesis and for quality control.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid | [8] |
| Synonyms | H-D-Hyp-OH, D-Hyp | |
| CAS Number | 3398-22-9 (Free Amino Acid) | [8] |
| 142347-81-7 (Hydrochloride Salt) | [3] | |
| Molecular Formula | C₅H₉NO₃ | [8] |
| Molecular Weight | 131.13 g/mol | [8] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 261 °C (dec.) (Free Amino Acid) | [8] |
| 272-273 °C (dec.) (Hydrochloride Salt) | ||
| Optical Rotation [α]D | +74.0° to +77.0° (c=1, H₂O) (Free Amino Acid) | |
| ¹H NMR (D₂O) | δ (ppm): ~4.45 (t, 1H), ~4.20 (dd, 1H), ~3.40 (m, 2H), ~2.45 (m, 1H), ~2.15 (m, 1H). Note: Shifts are approximate and similar to the L-isomer. | [9][10] |
| ¹³C NMR (D₂O) | δ (ppm): ~177.1 (C=O), ~72.8 (C4-OH), ~62.5 (C2-COOH), ~55.7 (C5-N), ~40.2 (C3). Note: Shifts are approximate and based on the L-isomer. | [9][11] |
| Solubility | Soluble in water. | [12] |
Biological Significance and Applications
While not a component of natural proteins, trans-4-Hydroxy-D-proline hydrochloride serves as a critical chiral building block. Its rigid pyrrolidine ring and defined stereocenters make it an invaluable starting material for the synthesis of a wide range of biologically active molecules.[3]
Applications include:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of carbapenem antibiotics, antiviral agents, and other complex pharmaceuticals where precise stereochemical control is essential.
-
Peptidomimetics: Incorporation into peptide sequences can induce specific secondary structures (e.g., turns) and increase resistance to proteolytic degradation.
-
PROTACs and ADC Linkers: N-protected derivatives are used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), highlighting its utility in advanced therapeutic modalities.[13]
The catabolism of the natural L-isomer in some bacteria involves an epimerase that converts trans-4-L-Hyp to cis-4-D-Hyp, which is then further metabolized.[14][15] This natural pathway underscores the biological systems' ability to process different stereoisomers of hydroxyproline, although a direct signaling or metabolic role for the synthetic trans-D-isomer in mammals has not been established.
// Nodes trans_L [label="trans-L-Proline\n(2S, 4R)\nNatural", fillcolor="#FBBC05", fontcolor="#202124"]; cis_L [label="cis-L-Proline\n(2S, 4S)", fillcolor="#F1F3F4", fontcolor="#202124"]; trans_D [label="trans-D-Proline\n(2R, 4S)\nSynthetic Target", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cis_D [label="cis-D-Proline\n(2R, 4R)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges trans_L -> cis_L [label="Epimerization at C4\n(e.g., Mitsunobu)"]; cis_L -> trans_D [label="Epimerization at C4\n(e.g., Mitsunobu)"]; trans_L -> trans_D [style=dashed, constraint=false, label="Enantiomers"]; cis_L -> cis_D [style=dashed, constraint=false, label="Enantiomers"]; trans_L -> cis_D [style=dashed, constraint=false, label="Diastereomers"]; cis_L -> trans_D [style=dashed, constraint=false, label="Diastereomers"]; } caption: Isomers of 4-hydroxyproline.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. trans-D-4-Hydroxyproline | 3398-22-9 | FH48690 | Biosynth [biosynth.com]
- 3. TRANS-4-HYDROXY-D-PROLINE HYDROCHLORIDE | 142347-81-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. trans-4-Hydroxy- D -proline 97 3398-22-9 [sigmaaldrich.com]
- 9. bmse000966 Trans 4 Hydroxy-L-proline at BMRB [bmrb.io]
- 10. trans-4-Hydroxy-D-proline(3398-22-9) 1H NMR [m.chemicalbook.com]
- 11. 4-Hydroxyproline | C5H9NO3 | CID 825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemodex.com [chemodex.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
